molecular formula C13H11NO2 B6366557 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% CAS No. 1261972-43-3

2-(4-Acetylphenyl)-3-hydroxypyridine, 95%

Cat. No. B6366557
CAS RN: 1261972-43-3
M. Wt: 213.23 g/mol
InChI Key: JYKAXAJEBAHKOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetylphenyl)-3-hydroxypyridine, 95% (2-APHP) is an organic compound that is widely used in the synthesis of various compounds, such as drugs, dyes, and other materials. It is a white crystalline powder with a melting point of 160°C. 2-APHP is a versatile compound that is used in a variety of applications due to its unique properties.

Scientific Research Applications

2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as drugs and dyes. It is also used as a catalyst in the synthesis of polymers and other materials. Additionally, 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is used in the study of biochemical and physiological processes.

Mechanism of Action

2-(4-Acetylphenyl)-3-hydroxypyridine, 95% has a variety of mechanisms of action. It can act as an inhibitor of enzymes, such as cytochrome P450. It can also act as an agonist or antagonist of various receptors, such as opioid receptors. Additionally, 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% can act as a modulator of ion channels, such as calcium channels.
Biochemical and Physiological Effects
2-(4-Acetylphenyl)-3-hydroxypyridine, 95% has a variety of biochemical and physiological effects. It can affect the activity of enzymes, receptors, and ion channels. It can also affect the metabolism of various compounds, such as drugs and hormones. Additionally, 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% can affect the activity of various pathways, such as the renin-angiotensin system.

Advantages and Limitations for Lab Experiments

2-(4-Acetylphenyl)-3-hydroxypyridine, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and is readily available. Additionally, it is a stable compound, which makes it suitable for use in a variety of experiments. However, it is also important to note that 2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is a potent compound and should be handled with care.

Future Directions

There are a number of potential future directions for 2-(4-Acetylphenyl)-3-hydroxypyridine, 95%. One possible area of research is the development of new methods for its synthesis. Additionally, further research could be conducted on its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted on its use as a reagent for the synthesis of organic compounds and as a catalyst for the synthesis of polymers and other materials. Finally, further research could be conducted on its potential therapeutic applications, such as its use as an anti-inflammatory agent or as an inhibitor of enzymes.

Synthesis Methods

2-(4-Acetylphenyl)-3-hydroxypyridine, 95% is synthesized by the reaction of 4-acetylphenol and hydroxypyridine. This reaction is conducted in an aqueous medium and is carried out at temperatures ranging from 80-120°C. The reaction proceeds via an aldol condensation, followed by a dehydration reaction. The product is then isolated and purified by recrystallization.

properties

IUPAC Name

1-[4-(3-hydroxypyridin-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-9(15)10-4-6-11(7-5-10)13-12(16)3-2-8-14-13/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKAXAJEBAHKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682738
Record name 1-[4-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-43-3
Record name 1-[4-(3-Hydroxypyridin-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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